4-苯甲酰哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

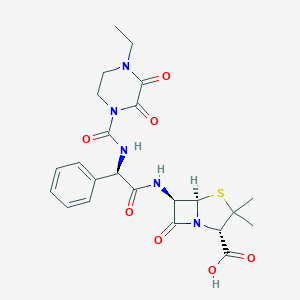

The synthesis of 4-Benzoylpiperazine-1-carboxamide and related derivatives involves various chemical routes, often focusing on enhancing their pharmacological profiles. For instance, a study detailed the synthesis of benzhydrylpiperazine derivatives with carboxamide and thioamide moieties, highlighting variations in their cytotoxic activities based on structural differences. The synthesis approaches can vary significantly, demonstrating the chemical flexibility and the importance of structural modifications in achieving desired bioactivities (Gurdal et al., 2014).

Molecular Structure Analysis

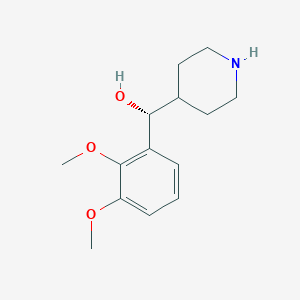

The structural characterization of 4-Benzoylpiperazine-1-carboxamide derivatives is crucial for understanding their biological activities. Techniques such as X-ray diffraction studies have been employed to elucidate the crystal structures of synthesized compounds, providing insights into their molecular configurations and potential interaction mechanisms with biological targets. This detailed structural analysis is essential for the rational design of derivatives with improved efficacy and selectivity (Desai et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 4-Benzoylpiperazine-1-carboxamide derivatives highlight the reactivity and versatility of these compounds. Studies have shown that these compounds can undergo various chemical transformations, including oxidation and reactions with other functional groups, to yield a range of products. Such reactions not only expand the chemical diversity of these derivatives but also their potential application scope (Petride et al., 2006).

科学研究应用

Anti-tubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antimicrobial Polymers

- Scientific Field: Polymer Chemistry

- Application Summary: Piperazine-based antimicrobial polymers have been developed to combat microbial infections in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .

- Methods of Application: The piperazine molecule is incorporated into polymers to create materials with antimicrobial properties .

- Results: These polymers have shown promise in reducing the lethality rate caused by pathogenic microbes .

Antimicrobial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and evaluated for their antimicrobial activity .

- Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated in vitro .

- Results: The compounds exhibited significant antibacterial and antifungal activity .

Calcium Channel Blocker

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications. It has been used as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

- Methods of Application: The 1,4-DHP derivatives are synthesized using multi-component one-pot and green synthetic methodologies .

- Results: The various intrinsic therapeutic applications have been summarized with a focus on their structure–activity relationship (SAR) investigations .

Synthesis of New Compounds

- Scientific Field: Organic Chemistry

- Application Summary: New methods have been developed for the synthesis of 1-benzyloxy-2-iodo-4-tert-octylbenzene from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .

- Methods of Application: The effects of solvents and ligands in halogen exchange reaction were studied in detail .

- Results: Improved yield and easy purification benefit this method .

安全和危害

属性

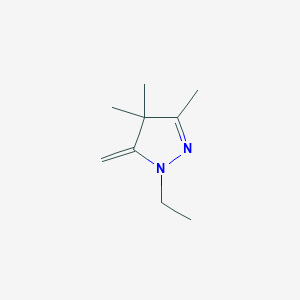

IUPAC Name |

4-benzoylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEIMHKHXPBUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590447 |

Source

|

| Record name | 4-Benzoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylpiperazine-1-carboxamide | |

CAS RN |

100138-46-3 |

Source

|

| Record name | 4-Benzoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)